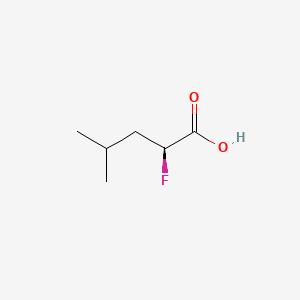

(2S)-2-Fluoro-4-methylpentanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSHQHONRQJNKY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126957-44-6 | |

| Record name | (2S)-2-Fluoro-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chirality of 2-Fluoro-4-Methylpentanoic Acid: Synthesis, Analysis, and Pharmaceutical Significance

Abstract

This technical guide provides a comprehensive overview of the stereochemical aspects of 2-fluoro-4-methylpentanoic acid, a chiral α-fluorinated carboxylic acid of increasing interest to the pharmaceutical industry. The document delves into the fundamental principles of its chirality, state-of-the-art methodologies for the preparation of its enantiomers, and robust analytical techniques for the determination of enantiomeric purity. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel fluorinated drug candidates.

Introduction: The Strategic Advantage of Fluorine and Chirality in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The high electronegativity and small size of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] When this strategic fluorination is combined with the principles of stereochemistry, the potential for developing highly selective and efficacious therapeutics increases exponentially.

Chiral molecules exist as non-superimposable mirror images, known as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is paramount in drug discovery and development.

2-Fluoro-4-methylpentanoic acid presents a fascinating case study in this context. As a chiral α-fluoro carboxylic acid, it serves as a valuable building block for more complex active pharmaceutical ingredients (APIs).[3] Its structural motif is of particular interest in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where the unique properties of fluorine can be leveraged to improve efficacy and safety profiles.[4][5] This guide will provide a deep dive into the critical aspects of managing the chirality of this promising molecule.

Molecular Structure and Stereochemistry

2-Fluoro-4-methylpentanoic acid possesses a single stereocenter at the C2 position, the carbon atom to which the fluorine atom is attached. This gives rise to two enantiomers: (S)-2-fluoro-4-methylpentanoic acid and (R)-2-fluoro-4-methylpentanoic acid.

| Property | Value |

| Molecular Formula | C₆H₁₁FO₂ |

| IUPAC Name | 2-fluoro-4-methylpentanoic acid |

| Chiral Center | C2 |

| Enantiomers | (S)-2-fluoro-4-methylpentanoic acid and (R)-2-fluoro-4-methylpentanoic acid |

The three-dimensional arrangement of the four different substituents (fluoro, carboxyl, isobutyl, and hydrogen) around the C2 carbon determines the absolute configuration of each enantiomer. This seemingly subtle difference in spatial orientation can lead to profound differences in how each enantiomer interacts with chiral biological targets such as enzymes and receptors.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-fluoro-4-methylpentanoic acid can be approached through two primary strategies: enantioselective synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Enantioselective Synthesis: A Proactive Approach

Modern synthetic organic chemistry offers a variety of powerful tools for the asymmetric synthesis of α-fluorinated carboxylic acids.

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis.[6][7] Chiral amines or phosphoric acids can be employed to catalyze the enantioselective fluorination of a suitable precursor. For the synthesis of 2-fluoro-4-methylpentanoic acid, an organocatalytic approach would typically involve the asymmetric fluorination of a 4-methylpentanoic acid derivative.

Conceptual Experimental Workflow: Organocatalytic Fluorination

Caption: Organocatalytic asymmetric fluorination workflow.

This method offers the advantage of directly accessing the desired enantiomer with high enantiomeric excess (ee), often under mild reaction conditions.

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry.[1][8] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Conceptual Experimental Workflow: Chiral Auxiliary Approach

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.figshare.com [acs.figshare.com]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2S)-2-Fluoro-4-methylpentanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for (2S)-2-Fluoro-4-methylpentanoic acid, a chiral fluorinated carboxylic acid of interest in drug development and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this molecule. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

(2S)-2-Fluoro-4-methylpentanoic acid (C₆H₁₁FO₂) is a derivative of valeric acid with a fluorine atom at the alpha-position and a methyl branch at the 4-position.[1][2] Its molecular weight is 134.15 g/mol .[2][3][4] The presence of a stereocenter at the C2 position, the electrophilic fluorine atom, and the carboxylic acid functional group imparts specific chemical properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

The structure of (2S)-2-Fluoro-4-methylpentanoic acid is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Chemical structure of (2S)-2-Fluoro-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2S)-2-Fluoro-4-methylpentanoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The presence of the electronegative fluorine atom will have a significant deshielding effect on the adjacent proton (H2) and will also introduce characteristic splitting patterns.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) | Integration |

| -COOH | 10.0 - 12.0 | Broad singlet (br s) | - | 1H |

| H2 | 4.8 - 5.2 | Doublet of triplets (dt) | JH-F ≈ 45-50, JH-H ≈ 6-8 | 1H |

| H3 | 1.8 - 2.1 | Multiplet (m) | - | 2H |

| H4 | 1.6 - 1.9 | Multiplet (m) | - | 1H |

| H5, H6 | 0.9 - 1.1 | Doublet (d) | JH-H ≈ 6-7 | 6H |

Justification of Predictions:

-

-COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

H2: This proton is directly attached to the carbon bearing the fluorine atom, resulting in a significant downfield shift. It will be split into a doublet by the fluorine atom (²JH-F) and further split into a triplet by the two adjacent H3 protons.

-

H3 & H4: These methylene and methine protons are in the aliphatic region. Their signals will be complex multiplets due to coupling with each other and with neighboring protons.

-

H5 & H6: The two methyl groups are diastereotopic due to the chiral center at C2, but their chemical environments are very similar, and they are expected to appear as a single doublet, split by the H4 proton. A high-resolution instrument might resolve them into two distinct doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) |

| C1 (-COOH) | 170 - 175 | Doublet (d) | ~20-30 |

| C2 | 88 - 94 | Doublet (d) | ~170-190 |

| C3 | 35 - 40 | Doublet (d) | ~20-25 |

| C4 | 24 - 28 | Singlet (s) or small doublet | < 5 |

| C5, C6 | 21 - 24 | Singlet (s) | - |

Justification of Predictions:

-

C1: The carbonyl carbon of the carboxylic acid is the most deshielded carbon. It will show a small coupling to the fluorine atom (²JC-F).

-

C2: This carbon is directly bonded to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant (¹JC-F).[5]

-

C3: This carbon will also experience a smaller two-bond coupling to fluorine (²JC-F).

-

C4, C5, C6: These aliphatic carbons are further away from the electronegative groups and will appear in the typical upfield region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[6][7] It provides a wide chemical shift range, which makes it excellent for distinguishing between different fluorine environments.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (JF-H, Hz) |

| F on C2 | -180 to -200 | Doublet of triplets (dt) | ²JF-H2 ≈ 45-50, ³JF-H3 ≈ 20-25 |

Justification of Predictions:

-

Chemical Shift: The chemical shift for a fluorine atom in this aliphatic environment is expected in this upfield region relative to a CFCl₃ standard.

-

Multiplicity: The fluorine signal will be split by the geminal proton (H2) and the vicinal protons (H3), resulting in a doublet of triplets. ¹⁹F NMR is a powerful tool for confirming the presence and connectivity of the fluorine atom.[8][9]

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of (2S)-2-Fluoro-4-methylpentanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H, ¹³C, and ¹⁹F, and "shim" the magnetic field to optimize its homogeneity.

-

Data Acquisition: Acquire the spectra using standard pre-defined experimental parameters (pulse sequences). For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration and peak picking. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (2S)-2-Fluoro-4-methylpentanoic acid will be dominated by absorptions from the carboxylic acid and the C-F bond.

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity/Shape |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |

| Alkyl | C-H stretch | 2850 - 3000 | Medium, Sharp (on top of O-H) |

| Carbonyl | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Alkyl | C-H bend | 1350 - 1470 | Medium |

| Fluoroalkane | C-F stretch | 1000 - 1100 | Strong |

Justification of Predictions:

-

O-H Stretch: The O-H stretch of a carboxylic acid is one of the most characteristic bands in IR spectroscopy.[10] It appears as a very broad and intense absorption over a wide range due to strong hydrogen bonding, which typically occurs as dimers in the condensed phase.[11]

-

C=O Stretch: The carbonyl stretch of a saturated carboxylic acid is also very strong and sharp, appearing around 1710 cm⁻¹.

-

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region.[12] Its exact position can be influenced by the surrounding molecular structure.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid (2S)-2-Fluoro-4-methylpentanoic acid directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, and the resulting spectrum is recorded.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 134. This peak may be of low intensity due to the lability of the molecule under EI conditions. Fluorine is monoisotopic, so no characteristic isotopic pattern is expected for the molecular ion peak itself.[13]

-

Key Fragmentation Patterns:

-

Loss of -COOH (m/z = 89): Cleavage of the carboxylic acid group is a common fragmentation pathway for such compounds, leading to a [M - 45]⁺ ion.

-

Loss of HF (m/z = 114): Elimination of hydrogen fluoride can lead to a [M - 20]⁺ ion.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group or the fluorine atom can lead to various smaller fragment ions. For example, cleavage of the C2-C3 bond could lead to fragments.

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

-

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized in the hot injection port and swept onto the GC column by a carrier gas (usually helium).

-

Chromatographic Separation: The compound travels through the GC column, where it is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, high-energy electrons bombard the molecules, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the compound.

Summary and Conclusion

The spectroscopic analysis of (2S)-2-Fluoro-4-methylpentanoic acid is predicted to yield a unique set of data that can be used for its unambiguous identification. Key features to look for are the characteristic doublet of triplets for the alpha-proton in ¹H NMR, the large C-F coupling constant for C2 in ¹³C NMR, the distinctive signal in the ¹⁹F NMR spectrum, the very broad O-H and strong C=O and C-F stretches in the IR spectrum, and predictable fragmentation patterns in the mass spectrum.

This guide provides a robust framework for researchers and scientists working with this compound, enabling them to anticipate and interpret its spectroscopic data with confidence. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

-

PubChem. Compound Summary for CID 256877, 2-Fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Compound Summary for CID 71299645, (R)-2-fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). Available from: [Link]

-

ACS Publications. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

-

analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

-

Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

-

University of California, Davis. IR: carboxylic acids. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 126957-44-6 | 2121-3-S2 | MDL MFCD09954717 | (S)-2-Fluoro-4-methylpentanoic acid | SynQuest Laboratories [synquestlabs.com]

- 4. (R)-2-fluoro-4-methylpentanoic acid | C6H11FO2 | CID 71299645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. azom.com [azom.com]

- 10. echemi.com [echemi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

The Strategic Advantage of Fluorination in Pentanoic Acid Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated pentanoic acid derivatives, a class of molecules demonstrating significant therapeutic potential across oncology, neurology, and infectious diseases. We move beyond a simple cataloging of compounds to dissect the fundamental principles governing their biological activity. By explaining the causal relationships between molecular structure, fluorination strategy, and downstream biological effects, this document serves as a practical resource for designing and evaluating novel chemical entities. We detail field-proven experimental protocols, from initial cytotoxicity screening to target-specific enzymatic and cellular assays, presenting them as self-validating systems complete with necessary controls and interpretation guidelines. Through structured data tables and explanatory diagrams, this guide aims to empower researchers to rationally design, synthesize, and validate the next generation of fluorinated therapeutics.

Introduction: The Rationale for Fluorine in Drug Design

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[1] Unlike other halogens, fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" with minimal steric perturbation.[2] This strategic incorporation can enhance several key drug-like properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the compound's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB)—a critical factor for drugs targeting the central nervous system (CNS).[1][2]

-

Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, leading to stronger interactions with target proteins through enhanced hydrogen bonding or altered electrostatic potential.[4][5]

-

Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.

The pentanoic acid scaffold, exemplified by the well-known drug valproic acid (VPA), provides a versatile and modifiable backbone.[6] When combined, the strategic application of fluorine to this scaffold creates a powerful platform for developing novel therapeutics with fine-tuned pharmacological profiles.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A predominant mechanism through which many fluorinated pentanoic acid derivatives exert their biological effects is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression.

By inhibiting HDACs, these compounds induce a state of hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This can trigger a cascade of anti-cancer effects such as cell cycle arrest, differentiation, and apoptosis.[7]

The Pharmacophore Model of HDAC Inhibitors

A typical HDAC inhibitor (HDACi) consists of three key components:

-

Zinc-Binding Group (ZBG): This moiety, often a hydroxamic acid, chelates the zinc ion in the active site of the enzyme, which is essential for catalysis.

-

Linker: A carbon chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.

-

Cap Group: A larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site, contributing to potency and isoform selectivity.

Fluorination can be strategically applied to any of these three components to modulate activity and selectivity.[4]

Caption: Mechanism of HDAC inhibition by fluorinated derivatives.

Structure-Activity Relationships (SAR)

The biological potency and selectivity of fluorinated pentanoic acid derivatives are highly dependent on the location and extent of fluorination. Understanding these relationships is critical for rational drug design.

-

Fluorination of the Linker Chain:

-

α-Fluorination: Placing a fluorine atom on the carbon adjacent to the zinc-binding group (e.g., hydroxamic acid) can increase the acidity of the ZBG. This enhances its zinc-binding affinity and can lead to a two- to nine-fold increase in HDAC1 inhibitory potency compared to non-fluorinated analogues.[4]

-

Linker Body: Fluorination along the pentanoic acid chain can improve metabolic stability and influence isoform selectivity. For example, linker fluorination has been shown to have a beneficial effect on HDAC6 inhibition.[8] This can be particularly advantageous, as HDAC6-selective inhibitors are sought after for certain cancers and neurological conditions with potentially fewer side effects than pan-HDAC inhibitors.

-

-

Fluorination of the Cap Group:

-

Incorporating fluorine atoms or trifluoromethyl (CF3) groups into an aromatic cap can significantly enhance potency. These modifications can improve hydrophobic interactions with the protein surface and modulate electronic properties to favor binding.[2][3] For instance, fluorinated aryl groups can fine-tune physicochemical properties like pKa and lipophilicity, optimizing enzyme inhibition under physiological conditions.[2]

-

| Compound Type | Position of Fluorine | Observed Effect on Biological Activity | Rationale |

| Hydroxamic Acid Derivative | α-carbon to ZBG | Increased HDAC1 potency (2-9x)[4] | Enhanced acidity of ZBG, leading to stronger zinc chelation.[4] |

| Aromatic Cap Derivative | meta-position of linker | Increased HDAC6 selectivity[8] | May cause steric repulsion in the active sites of other HDAC isoforms.[8] |

| Aromatic Cap Derivative | On the aromatic ring | Improved metabolic stability and bioavailability[2] | Blocks sites of oxidative metabolism; increases lipophilicity.[2][3] |

| Perfluorinated Chain | Entire alkyl chain | Increased toxicity with longer chain length[9] | Correlates with increased lipophilicity and membrane interaction.[9][10] |

Therapeutic Applications and Preclinical Evidence

The unique properties of fluorinated pentanoic acid derivatives have led to their investigation in several therapeutic areas.

Oncology

Cancer is a primary focus for HDAC inhibitors. By reactivating tumor suppressor genes, these compounds can inhibit the growth of various cancer cell lines.

-

Leukemia: Fluorinated peptoid-based HDAC inhibitors have demonstrated remarkable cytotoxic potential against therapy-resistant leukemia cell lines, with low toxicity toward healthy cells.[8][11]

-

Solid Tumors: The ability of these compounds to enhance the efficacy of other anticancer drugs is of significant interest.[4] Synergistic effects have been observed when combined with DNA methyltransferase inhibitors in acute myeloid leukemia (AML) models.[11] Furthermore, fluorinated compounds are being developed to target various pathways in cancer immunotherapy.[2]

Neurological Disorders

The ability of fluorine to enhance BBB permeability makes these derivatives attractive candidates for CNS disorders.[1]

-

Epilepsy: Valproic acid is a first-line treatment for epilepsy. Fluorinated analogues have been synthesized and tested in an effort to increase potency and reduce side effects like teratogenicity.[6][12]

-

Neurodegenerative Diseases: HDAC6 inhibition is a promising strategy for diseases like Alzheimer's and Parkinson's disease.[1] Fluorination can help design selective HDAC6 inhibitors that can reach their target in the brain.[8] Chronic fluoride exposure itself has been linked to neurotoxicity, emphasizing the need for careful design and dose control in developing fluorinated CNS drugs.[13][14]

Experimental Protocols for Biological Evaluation

A systematic, multi-tiered approach is required to validate the biological activity of novel fluorinated pentanoic acid derivatives. The following protocols are presented as a self-validating workflow, from broad cytotoxicity screening to specific target engagement confirmation.

Caption: A tiered workflow for evaluating compound activity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This initial screen assesses the general cytotoxic effect of the compounds on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pentanoic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control. Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[17] Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[17]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][18]

-

Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation System:

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is responsive.

-

Negative/Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced toxicity.

-

Blank Control: Wells with medium but no cells to provide a background absorbance reading.

Protocol 2: Cellular Target Engagement (Western Blot for Histone Acetylation)

This protocol confirms that the observed cytotoxicity is mediated by the intended mechanism—HDAC inhibition—by measuring the accumulation of acetylated histones in treated cells.[19]

Principle: Western blotting uses antibodies to detect specific proteins in a sample. An increase in the signal from an anti-acetyl-histone antibody indicates that HDAC enzymes have been inhibited.[20]

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Culture cells and treat them with the test compound at its IC50 and 2x IC50 concentrations for 6-24 hours. Harvest the cells and perform histone extraction using an acid extraction protocol. Determine the protein concentration using a BCA assay.

-

Gel Electrophoresis: Load 15-20 µg of protein from each sample onto a 15% SDS-PAGE gel to resolve the small histone proteins.[20] Include a pre-stained protein ladder. Run the gel at 150-200V until the dye front nears the bottom.[19]

-

Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).[19][21] Perform the transfer at 100V for 60-90 minutes.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[19]

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

-

Analysis: Re-probe the membrane with an antibody for total Histone H3 or a loading control like β-actin to normalize the data.[20] Quantify the band intensities to determine the fold-change in histone acetylation relative to the vehicle control.

Self-Validation System:

-

Positive Control: Cells treated with a known pan-HDAC inhibitor (e.g., Trichostatin A or SAHA) to confirm the antibody is working and the system can detect hyperacetylation.

-

Loading Control: Probing for a housekeeping protein (like β-actin) or total histone H3 ensures that equal amounts of protein were loaded in each lane, validating any observed differences in the target protein.[20]

Pharmacokinetics and Safety Considerations

While fluorination can bestow desirable pharmacokinetic properties, it must be applied judiciously.[22]

-

Metabolism: Certain fluorinated motifs can be metabolized to toxic byproducts. For example, fluoroacetic acid is a known toxic metabolite that can disrupt the Krebs cycle.[23][24] Therefore, metabolic profiling of lead compounds is essential.

-

Toxicity: High doses or chronic exposure to certain fluorine compounds can lead to toxicity, including neurotoxicity and skeletal fluorosis.[23][25] Acute toxicity studies in cell lines and in vivo models are necessary to establish a therapeutic window. Research has shown that for perfluorinated carboxylic acids, toxicity increases with the length of the perfluorocarbon chain.[9]

Future Directions and Conclusion

The development of fluorinated pentanoic acid derivatives is a dynamic and promising field. Future research will likely focus on:

-

Isoform-Selective Inhibitors: Designing compounds that target specific HDAC isoforms (e.g., HDAC6) to achieve better therapeutic outcomes with fewer side effects.[8]

-

Dual-Target Inhibitors: Creating molecules that modulate multiple pathways simultaneously, such as dual IDO1/HDAC inhibitors, to enhance antitumor efficacy.[2]

-

Targeted Delivery: Conjugating these potent molecules to tumor-targeting moieties to increase their concentration at the site of action and minimize systemic exposure.[26]

References

-

Cell Viability Assays. (2013). Assay Guidance Manual, NCBI Bookshelf. [Link]

-

Nau, H., et al. (1995). Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity. PubMed. [Link]

-

Gaye, B., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]

-

Schalk, L., et al. (2020). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. [Link]

-

Goodman, M. M., et al. (2017). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters. [Link]

-

Wang, J., et al. (2023). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. [Link]

-

Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals, Inc. [Link]

-

HDAC Activity Assay Kit | 566328. (n.d.). Merck Millipore. [Link]

-

Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2021). ResearchGate. [Link]

-

Siddiqui, A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Current Molecular Pharmacology. [Link]

-

Li, J., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Loureiro, J. A., et al. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Wagner, T., et al. (2022). Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia. Journal of Medicinal Chemistry. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

-

Wleklinski, M., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences. [Link]

-

Prince, H. M., et al. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics. [Link]

-

In vitro analysis of small-molecule inhibitors. (n.d.). ResearchGate. [Link]

-

Sharma, P. C., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ResearchGate. [Link]

-

Palaty, J., & Abbott, F. S. (1995). Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. [Link]

-

Czarnobaj, K., et al. (2022). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences. [Link]

-

Gutowska, I., et al. (2021). Chronic Exposure to Fluoride Affects GSH Level and NOX4 Expression in Rat Model of This Element of Neurotoxicity. Antioxidants. [Link]

-

van der Woude, E. G., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases. [Link]

-

Ojima, I., et al. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. [Link]

-

Special requirements for histone Western blot?. (2017). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Kleszczyński, K., & Składanowski, A. C. (2009). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Toxicology in Vitro. [Link]

-

Marques, C., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. [Link]

-

van der Woude, E. G., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Radboud Repository. [Link]

-

Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

Terry, D. S., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). Molecules. [Link]

-

Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature Protocols. [Link]

-

Kempton, H. R., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell Reports. [Link]

-

Effects of chronic fluorosis on the brain. (2022). Fluoride Alert. [Link]

-

Pinfold, H., et al. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. Chemical Communications. [Link]

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. [Link]

-

Wagner, T., et al. (2022). Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia. Journal of Medicinal Chemistry. [Link]

-

Kolb, P., et al. (2017). Perfluorinated hydroxamic acids are potent and selective inhibitors of HDAC-like enzymes from Pseudomonas aeruginosa. MedChemComm. [Link]

Sources

- 1. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxamic acid and fluorinated derivatives of valproic acid: anticonvulsant activity, neurotoxicity and teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fluoridealert.org [fluoridealert.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Histone western blot protocol | Abcam [abcam.com]

- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 22. researchgate.net [researchgate.net]

- 23. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Metabolic Pathways of (2S)-2-Fluoro-4-methylpentanoic Acid

Abstract

(2S)-2-Fluoro-4-methylpentanoic acid is a structurally unique short-chain fatty acid characterized by two key modifications to a standard hexanoic acid backbone: a fluorine atom at the alpha-position (C-2) and a methyl group at the C-4 position. These modifications are predicted to profoundly influence its metabolic fate, deviating significantly from the canonical degradation pathways of endogenous fatty acids. The strong electronegativity of the α-fluoro substituent is anticipated to create a metabolic block in the classical mitochondrial β-oxidation pathway, specifically at the initial acyl-CoA dehydrogenase step. Consequently, the molecule is likely shunted towards alternative catabolic routes. This guide posits that ω-oxidation, occurring in the endoplasmic reticulum, will become a primary metabolic pathway, leading to the formation of dicarboxylic acid derivatives. Subsequent degradation of these intermediates via β-oxidation from the unsubstituted ω-end is plausible. This document provides a detailed theoretical framework for these metabolic routes, outlines robust experimental protocols for their validation, and presents the necessary tools for researchers in drug metabolism and toxicology to investigate the biotransformation of this and structurally related fluorinated compounds.

Introduction and Molecular Profile

(2S)-2-Fluoro-4-methylpentanoic acid is a chiral, methyl-branched, short-chain fatty acid. Its non-fluorinated parent compound, 4-methylpentanoic acid (also known as isocaproic acid), is an endogenous metabolite found in feces and is associated with cholesterol metabolism.[1][2][3][4] The introduction of a fluorine atom, particularly at the C-2 (alpha) position, dramatically alters the electronic properties of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering fluorinated compounds often resistant to metabolic degradation and earning them the moniker "forever chemicals" in some contexts.[5][6]

Understanding the metabolic fate of such a molecule is critical for several reasons:

-

Drug Development: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modify pharmacokinetic properties. If this molecule is a candidate drug or a metabolite of a larger therapeutic agent, its metabolic profile is essential for safety and efficacy assessment.

-

Toxicology: The disruption of fatty acid metabolism can lead to cellular dysfunction.[7][8] Fluorinated fatty acids can be toxic, and their biotransformation, or lack thereof, dictates their potential for bioaccumulation and harm.[5][9] For instance, the metabolism of some terminally fluorinated fatty acids can produce toxic metabolites like fluoroacetate.[10]

This guide will dissect the probable metabolic pathways by drawing parallels with known fatty acid metabolism and accounting for the unique structural features of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁FO₂ | PubChem CID: 256877[11] |

| Molecular Weight | 134.15 g/mol | PubChem CID: 18924169[12] |

| Common Names | 2-Fluoro-isocaproic acid | N/A |

| Parent Compound | 4-Methylpentanoic acid (Isocaproic acid) | PubChem CID: 12587[2] |

| Key Features | α-Fluorination, C-4 Methyl Branch | N/A |

Predicted Metabolic Pathway 1: The Inevitable Blockade of β-Oxidation

Mitochondrial β-oxidation is the primary catabolic pathway for most fatty acids.[13][14] The process involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, releasing acetyl-CoA.[14][15][16]

The canonical β-oxidation spiral consists of four steps:

-

Dehydrogenation by acyl-CoA dehydrogenase to form a trans-Δ²-enoyl-CoA.[13][16]

-

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.[16]

-

Thiolytic cleavage by β-keto thiolase to release acetyl-CoA.[13]

Causality of the Metabolic Block: The initial and committing step, catalyzed by acyl-CoA dehydrogenase, involves the formation of a double bond between the α- and β-carbons (C-2 and C-3). The presence of a highly electronegative fluorine atom at the C-2 position is expected to strongly disfavor this reaction. The enzyme abstracts a proton from the α-carbon as part of the mechanism, a process that would be significantly impeded by the inductive effect of the adjacent fluorine. This creates a metabolic bottleneck, effectively blocking the canonical β-oxidation pathway. Studies on other 2-fluoro fatty acids, such as 2-fluorostearic acid, have shown altered metabolic patterns, including reduced uptake in heart tissue and accumulation in the liver, consistent with an inhibition of β-oxidation.[10]

Caption: Predicted blockade of β-oxidation for (2S)-2-Fluoro-4-methylpentanoic acid.

Predicted Metabolic Pathway 2: ω-Oxidation as a Primary Alternative

When β-oxidation is impaired, ω-oxidation becomes a more significant pathway for fatty acid metabolism.[17][18] This pathway occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl group (the ω-carbon), which is the carbon atom furthest from the carboxyl group.[17][19]

The ω-oxidation pathway proceeds in three steps:

-

Hydroxylation: A cytochrome P450-dependent mixed-function oxidase introduces a hydroxyl group onto the ω-carbon.[17][19] In this case, this would be the C-5 methyl group, as the C-4 is already substituted. This would produce (2S)-2-Fluoro-5-hydroxy-4-methylpentanoic acid.

-

Oxidation to Aldehyde: The newly formed alcohol is oxidized to an aldehyde by alcohol dehydrogenase.[17]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid.[17] The final product would be (2S)-2-Fluoro-4-methyl-pentanedioic acid.

Once this dicarboxylic acid is formed, it can be activated to a CoA ester at either end and subsequently enter the mitochondria to undergo β-oxidation from the unsubstituted (ω) end.[17] This would proceed until the chain is shortened, potentially leading to fluorinated metabolites like 2-fluorosuccinic acid or 2-fluoroadipic acid, depending on the number of cycles.

Caption: The ω-oxidation pathway as a plausible alternative metabolic route.

The Fate of the Carbon-Fluorine Bond: Defluorination Potential

The enzymatic cleavage of a C-F bond is a challenging biochemical reaction. While many organofluorine compounds are recalcitrant, enzymatic defluorination has been documented, particularly for short-chain fluorinated carboxylic acids by specific dehalogenase enzymes.[20][21]

-

Hydrolytic Dehalogenases: These enzymes can catalyze the substitution of a halogen with a hydroxyl group. Fluoroacetate dehalogenases, for example, can detoxify monofluorinated acetate.[20] However, the activity of these enzymes often decreases significantly with increased fluorination or steric hindrance.[20]

-

Oxidative Mechanisms: In some cases, cytochrome P450 enzymes can mediate oxidative defluorination, though this is less common for aliphatic fluorides compared to aromatic ones.

For (2S)-2-Fluoro-4-methylpentanoic acid, direct defluorination of the parent molecule is considered unlikely due to the stability of the C-F bond. It is more plausible that defluorination could occur on a downstream metabolite. For instance, if β-oxidation of the dicarboxylic acid intermediate produces a small, unstable α-fluoro metabolite, spontaneous or enzymatic elimination of hydrogen fluoride (HF) could occur.[22] However, without experimental data, this remains speculative. The high stability of the C-F bond suggests that a significant portion of the compound may be excreted as fluorinated metabolites.

Summary of Predicted Metabolites

Based on the pathways discussed, the following table summarizes the most probable metabolites.

| Metabolite Name | Generating Pathway | Notes |

| (2S)-2-Fluoro-4-methylpentanoyl-CoA | Activation | Initial activated form for all pathways. |

| (2S)-2-Fluoro-5-hydroxy-4-methylpentanoic acid | ω-Oxidation (Step 1) | Product of initial hydroxylation. |

| (2S)-2-Fluoro-4-methylpentanedioic acid | ω-Oxidation (Complete) | Dicarboxylic acid end-product. |

| 2-Fluoro-3-methylglutaric acid | β-Oxidation of dicarboxylic acid | Product after one round of β-oxidation from the ω-end. |

| Fluoride Ion (F⁻) | Defluorination | Unlikely but possible from downstream metabolites. |

Experimental Protocols for Metabolic Investigation

To validate these hypotheses, a multi-stage experimental approach is required. The following protocols provide a self-validating framework for elucidating the metabolic fate of (2S)-2-Fluoro-4-methylpentanoic acid.

Protocol 1: In Vitro Metabolism with Liver S9 Fractions and Hepatocytes

Objective: To determine if the compound is metabolized by hepatic enzymes and to identify the primary enzymatic systems involved.

Rationale: Liver S9 fractions contain both cytosolic and microsomal enzymes, providing a comprehensive initial screen. Using specific cofactors (NADPH for P450s, NAD+ for dehydrogenases) and inhibitors can help pinpoint the responsible enzyme families. Primary hepatocytes offer a more physiologically relevant model, incorporating cellular uptake and intact metabolic pathways.

Methodology:

-

Preparation:

-

Thaw cryopreserved human (or rodent) liver S9 fraction and primary hepatocytes according to the supplier's protocol.

-

Prepare incubation buffers: Phosphate buffer (pH 7.4) with necessary cofactors.

-

Condition A (CYP-focused): NADPH-regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Condition B (Dehydrogenase-focused): NAD+.

-

Condition C (Comprehensive): Both NADPH and NAD+.

-

Condition D (Negative Control): No cofactors.

-

-

-

Incubation:

-

Pre-warm S9 fraction/hepatocyte suspension to 37°C.

-

Initiate the reaction by adding (2S)-2-Fluoro-4-methylpentanoic acid (final concentration 1-10 µM).

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Quenching & Extraction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the parent compound).

-

Vortex and centrifuge at >10,000 x g for 10 minutes to pellet protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent for analysis.

-

-

Analysis:

-

Analyze samples using high-resolution LC-MS/MS (e.g., Orbitrap or Q-TOF).

-

Monitor for the disappearance of the parent compound and the appearance of predicted metabolites based on their calculated exact masses.

-

Use tandem MS (MS/MS) to fragment potential metabolite ions and confirm their structures by comparing fragmentation patterns to that of the parent compound.

-

| Example Quantitative Data Summary | Parent Compound Remaining (%) |

| Time Point | Condition A (CYP) |

| 0 min | 100% |

| 30 min | 75% |

| 60 min | 52% |

| 120 min | 28% |

This table illustrates hypothetical data suggesting primary metabolism by CYP enzymes.

Protocol 2: In Vivo Metabolism and Excretion Study in Rodents

Objective: To identify the major metabolites formed in vivo and determine the primary routes of excretion.

Rationale: An in vivo study is the definitive test of metabolic pathways, accounting for absorption, distribution, metabolism, and excretion (ADME) across the whole organism.

Methodology:

-

Animal Dosing:

-

Use male Sprague-Dawley rats (n=3-5 per group).

-

Administer a single dose of (2S)-2-Fluoro-4-methylpentanoic acid via oral gavage (PO) or intravenous (IV) injection. A typical dose might be 5-10 mg/kg.

-

-

Sample Collection:

-

House rats in metabolic cages that allow for the separate collection of urine and feces.

-

Collect urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Collect blood samples (via tail vein or terminal cardiac puncture) at specified time points (e.g., 0.5, 1, 2, 4, 8, 24h) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

-

-

Sample Processing:

-

Plasma: Perform protein precipitation as described in Protocol 1.

-

Urine: Dilute with an appropriate solvent and analyze directly or after a solid-phase extraction (SPE) cleanup step.

-

Feces: Homogenize with water/methanol, extract with an organic solvent, and concentrate the extract before analysis.

-

-

Metabolite Identification:

-

Analyze all processed samples by high-resolution LC-MS/MS.

-

Compare chromatograms from dosed animals to those from vehicle-control animals to identify drug-related peaks.

-

Use MS and MS/MS data to propose structures for the observed metabolites.

-

-

Structural Elucidation:

-

For major metabolites, perform preparative chromatography to isolate sufficient quantities for Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure confirmation.

-

Caption: Integrated workflow for the metabolic investigation of the title compound.

Conclusion

The metabolic fate of (2S)-2-Fluoro-4-methylpentanoic acid is dictated by its unique chemical structure. The α-fluoro group is predicted to act as a potent inhibitor of mitochondrial β-oxidation, forcing the molecule into alternative pathways. The most probable route of metabolism is ω-oxidation in the endoplasmic reticulum, leading to the formation of a dicarboxylic acid that can be further metabolized from its unsubstituted end. Direct defluorination is considered unlikely but cannot be entirely ruled out without empirical data. The experimental workflows detailed in this guide provide a robust, industry-standard approach to confirm these predictions and build a comprehensive metabolic profile, which is essential for assessing the safety and disposition of this and other novel fluorinated chemical entities.

References

-

Khan, M. Y., & P. T. N. V. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Fatty Acid beta-Oxidation. (n.d.). AOCS. Retrieved January 25, 2026, from [Link]

-

Ninja Nerd. (2017, May 29). Metabolism | Fatty Acid Synthesis: Part 1 [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12587, Isocaproic acid. PubChem. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2023, December 28). Omega oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256877, 2-Fluoro-4-methylpentanoic acid. PubChem. Retrieved January 25, 2026, from [Link]

-

Knust, E. J., & Schüller, D. (1982). Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver. Journal of Nuclear Medicine, 23(12), 1095–1101. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 16). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 15). Fatty acid metabolism. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Liu, J., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters, 8(8), 656-661. Retrieved from [Link]

-

Pilcher, G. D., & Jones, D. R. (1990). Toxicity of perfluorinated fatty acids for human and murine B cell lines. Toxicology and Applied Pharmacology, 105(3), 472-479. Retrieved from [Link]

-

The Editors of Encyclopaedia Britannica. (2026, January 22). Metabolism. In Encyclopaedia Britannica. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). Beta oxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (2024, January 21). PFAS. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Aryal, S. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. Microbe Notes. Retrieved from [Link]

-

Dr. Ben Bikman. (2025, May 5). 100: The Metabolic Effects of Fluoride with Dr. Ben Bikman [Video]. YouTube. [Link]

-

Tressler, C. M., et al. (2023). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Bio & Med Chem Au, 3(6), 570-579. Retrieved from [Link]

-

ResearchGate. (n.d.). Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. Retrieved January 25, 2026, from [Link]

-

Sakamoto, H. (2000). The biological significance of ω-oxidation of fatty acids. Journal of the Japan Oil Chemists' Society, 49(10), 1029-1039. Retrieved from [Link]

-

Van Rafelghem, M. J., et al. (1988). Perfluorodecanoic Acid and Lipid Metabolism in the Rat. Lipids, 23(7), 671-678. Retrieved from [Link]

-

Dirty Medicine. (2019, July 18). Fatty Acid (Beta) Oxidation [Video]. YouTube. [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link]

-

Lau, C., et al. (2007). Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Toxicological Sciences, 99(2), 366-394. Retrieved from [Link]

-

Iannone, M., et al. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 28(20), 7177. Retrieved from [Link]

-

Li, Y., et al. (2025, October 10). Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. Environmental Health. Retrieved from [Link]

-

Phillips, M. B., et al. (2010). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 44(5), 1861-1868. Retrieved from [Link]

-

Catalyst University. (2019, December 13). Omega Oxidation for Fatty Acids [Video]. YouTube. [Link]

-

S-M. Li, et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. mBio, 12(6). Retrieved from [Link]

-

Huang, S., & Jaffé, P. R. (2019). Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. Environmental Science & Technology, 53(19), 11410-11419. Retrieved from [Link]

-

ResearchGate. (2025, September 19). (PDF) ω-Oxidation of Fatty Acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorotelomer Acids are More Toxic than Perfluorinated Acids | Request PDF. Retrieved from [Link]

-

Bernard-Gauthier, V., et al. (2017). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. ACS Chemical Neuroscience, 8(8), 1797-1808. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Oxoisocaproic Acid. Retrieved January 25, 2026, from [Link]

-

Rupa Health. (n.d.). a-Ketoisocaproic Acid. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18924169, (-)-2-Fluoro-2-methylpentanoic acid. PubChem. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 256896, 2-Fluoro-3-methylpentanoic acid. PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpentanoic acid | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PFAS - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity of perfluorinated fatty acids for human and murine B cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-chain F-18 fatty acids for the study of regional metabolism in heart and liver; odd-even effects of metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-4-methylpentanoic acid | C6H11FO2 | CID 256877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (-)-2-Fluoro-2-methylpentanoic acid | C6H11FO2 | CID 18924169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 16. Beta oxidation - Wikipedia [en.wikipedia.org]

- 17. Omega oxidation - Wikipedia [en.wikipedia.org]

- 18. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and History of α-Fluoro Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of α-fluoro carboxylic acids. From the early, challenging days of organofluorine chemistry to the sophisticated methods employed today, this document delves into the key scientific milestones, the rationale behind experimental choices, and the profound impact of these molecules on various scientific disciplines, particularly drug discovery.

The Dawn of Organofluorine Chemistry: A Treacherous but Promising Beginning

The story of α-fluoro carboxylic acids is intrinsically linked to the broader history of organofluorine chemistry, a field that began with considerable difficulty. The extreme reactivity of elemental fluorine made early investigations perilous, with many experiments resulting in violent reactions and explosions.[1] The first organofluorine compound, fluoromethane, was reported in 1835 by Dumas and Péligot.[2] However, it was the pioneering work of the Belgian chemist Frédéric Swarts in the late 19th and early 20th centuries that truly laid the foundation for the systematic synthesis of organofluorine compounds.[3]

Swarts developed methods for the controlled introduction of fluorine into organic molecules, most notably through halogen exchange reactions, now famously known as the "Swarts reaction."[3][4] This involved treating organic halides with inorganic fluorides like antimony trifluoride (SbF₃).[3] In 1922, Swarts synthesized trifluoroacetic acid, which was recognized as the strongest known organic acid at the time, a testament to the powerful electron-withdrawing effect of fluorine.[3] These early breakthroughs, despite the hazardous nature of the reagents, opened the door for the exploration of this new class of compounds.

dot

Caption: Key historical milestones in the early development of organofluorine chemistry.

The "Lethal Synthesis": Fluoroacetic Acid and its Biological Significance

One of the most notable and historically significant α-fluoro carboxylic acids is fluoroacetic acid. Its discovery as a natural product in poisonous plants in Australia, Brazil, and Africa highlighted its extreme toxicity to mammals.[5][6] This toxicity is not due to the molecule itself but rather a phenomenon termed "lethal synthesis" by Sir Rudolph Peters in 1952.[7]

Once ingested, fluoroacetate is converted into fluoroacetyl-CoA, which then enters the Krebs cycle (citric acid cycle).[8] The enzyme citrate synthase mistakes fluoroacetyl-CoA for its natural substrate, acetyl-CoA, and condenses it with oxaloacetate to form fluorocitrate.[7][9] This newly synthesized fluorocitrate is a potent inhibitor of the enzyme aconitase.[5][9] The binding of fluorocitrate to aconitase is very tight, effectively blocking the Krebs cycle and leading to a shutdown of cellular respiration and ATP production.[8] This elegant yet deadly mechanism underscores the profound impact that a single fluorine atom can have on a biological system.

dot

Caption: Mechanism of fluoroacetate toxicity via "lethal synthesis" and Krebs cycle inhibition.

Evolution of Synthetic Methodologies: From Halogen Exchange to Precision Fluorination

The synthesis of α-fluoro carboxylic acids has evolved significantly from the early halogen exchange reactions. Modern methods offer greater control, higher yields, and broader substrate scope, making these valuable compounds more accessible for research and development.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group at the α-position with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). While conceptually straightforward, this method can be hampered by side reactions like elimination, especially with sensitive substrates.[10] The efficiency of nucleophilic fluorination is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.

Electrophilic Fluorination

The development of electrophilic fluorinating agents has revolutionized the synthesis of α-fluoro carbonyl compounds. Reagents like Selectfluor® (F-TEDA-BF₄) provide a source of "F⁺" and are now widely used for the direct fluorination of enolates or their equivalents, such as silyl ketene acetals.[11] This method is often high-yielding and avoids the harsh conditions and side reactions associated with some nucleophilic methods.[10] The causality behind this choice is the ability to generate the nucleophilic enolate under controlled conditions, which then attacks the electrophilic fluorine source, leading to a more predictable and cleaner reaction.

dot

Caption: A typical experimental workflow for the synthesis of α-fluoro carboxylic acids via electrophilic fluorination.

Decarboxylative Fluorination

More recently, decarboxylative fluorination has emerged as a powerful strategy.[10] This method involves the replacement of a carboxylic acid group with a fluorine atom and can be achieved using various catalytic systems, including photoredox catalysis.[12] This approach is particularly useful for accessing fluorinated compounds from readily available carboxylic acid starting materials.

Physicochemical Properties and Applications in Drug Discovery

The introduction of a fluorine atom at the α-position of a carboxylic acid has profound effects on its physicochemical properties. The high electronegativity of fluorine significantly increases the acidity of the carboxylic acid group.

| Compound | pKa |

| Acetic Acid | ~4.76 |

| Fluoroacetic Acid | ~2.59 [6] |

| Dichloroacetic Acid | ~1.35 |

| Trifluoroacetic Acid | ~0.23 [6] |

This modulation of pKa is a critical tool in drug design, as it can influence a molecule's binding affinity to its biological target and its pharmacokinetic properties.[] Fluorine's small size allows it to act as a bioisostere of a hydrogen atom, while its unique electronic properties can enhance metabolic stability and binding interactions.[2] Consequently, α-fluoro carboxylic acids and their derivatives are increasingly incorporated into pharmaceuticals and agrochemicals to fine-tune their biological activity.[2]

Experimental Protocol: α-Fluorination of an α-Aryl Carboxylic Acid using Selectfluor®

The following is a representative protocol for the α-fluorination of an α-aryl carboxylic acid via a silyl ketene acetal intermediate, adapted from the literature.[11] This self-validating system relies on the in situ generation of the reactive intermediate, which is then trapped by the electrophilic fluorinating agent.

Objective: To synthesize an α-fluoro-α-arylcarboxylic acid from the corresponding α-arylcarboxylic acid.

Materials:

-

α-Aryl Carboxylic Acid

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Selectfluor®

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, magnetic stirrer, nitrogen inlet)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the α-aryl carboxylic acid in anhydrous THF.

-

Silyl Ketene Acetal Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of LiHMDS in THF dropwise to the reaction mixture, followed by the addition of TBSCl. Stir the mixture at this temperature for the time specified in the literature to ensure complete formation of the bis-silyl ketene acetal. The rationale for using a strong, non-nucleophilic base like LiHMDS is to efficiently deprotonate both the carboxylic acid and the α-proton to form the enediolate, which is then trapped by TBSCl.

-

Fluorination: To the solution containing the in situ generated silyl ketene acetal, add Selectfluor® portion-wise at -78 °C. The reaction is kept at low temperature to control the reactivity and selectivity of the fluorination step.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride). Allow the mixture to warm to room temperature.

-